N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pent-4-enamide
Description
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pent-4-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrahydropyran ring, a pyrazole ring, and a pentenamide group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-3-7-14(18)16-12-9-15-17(10-12)11-13-6-4-5-8-19-13/h2,9-10,13H,1,3-8,11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKRPPFRGPOMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CN(N=C1)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pent-4-enamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol.
Pyrazole Ring Formation: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Coupling of Tetrahydropyran and Pyrazole Rings: The tetrahydropyran ring is then coupled with the pyrazole ring through a nucleophilic substitution reaction, using a suitable leaving group.
Introduction of the Pentenamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula: C₁₇H₁₈N₄O₂
- Molecular Weight: 342.4 g/mol
- CAS Number: 2034227-80-8
This compound features a pyrazole ring, which is known for its diverse biological activities, coupled with a tetrahydropyran moiety that enhances its lipophilicity and potential bioavailability.
Drug Discovery
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pent-4-enamide has been investigated for its potential as an inhibitor of various biological targets. Notably, studies have indicated that derivatives of pyrazoles can exhibit inhibitory activity against enzymes such as kinases and proteases, making them valuable in cancer therapy and antiviral drug design.
Case Study: COVID-19 Therapeutics
Recent research has highlighted the synthesis of acrylamides and related compounds as potential inhibitors of the SARS-CoV-2 main protease (3CLpro). The incorporation of the pyrazole moiety into these compounds has shown promise in enhancing their binding affinity to the target enzyme, which is crucial for viral replication .
Biological Assays
The compound's unique structure allows it to be utilized in high-throughput screening assays aimed at identifying new drug candidates. Its ability to form covalent bonds with active site residues in target proteins has been particularly noted, which can lead to irreversible inhibition and prolonged therapeutic effects.
Example: Kinase Inhibition Studies
In a study focusing on kinase inhibitors, this compound was evaluated for its efficacy against various kinases involved in cancer pathways. The results demonstrated that modifications to the compound could significantly enhance its potency and selectivity .
Polymer Chemistry
The acrylamide functionality present in this compound makes it a candidate for polymerization reactions. Its ability to undergo radical polymerization can be exploited to create novel materials with tailored properties.
Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Polymerization Type | Radical |
| Solvent Compatibility | Aprotic solvents |
| Yield | High (>80%) |
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be integrated into formulations for coatings and adhesives. Its use can enhance the durability and performance of these materials under various environmental conditions.
Mechanism of Action
The mechanism of action of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pent-4-enamide can be compared with other similar compounds, such as:
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide: Similar structure but with a butanamide group instead of a pentenamide group.
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)hexanamide: Similar structure but with a hexanamide group instead of a pentenamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pent-4-enamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.33 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological activities.
Biological Activity
1. Anticancer Activity:
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
2. Anti-inflammatory Effects:
Research has demonstrated that pyrazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. In vitro studies have shown that these compounds can reduce the expression of COX-2 and iNOS in activated macrophages, suggesting potential use in treating inflammatory diseases .
3. Antimicrobial Properties:
Some studies have reported that similar compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Pharmaceutical Research investigated the anti-inflammatory effects of pyrazole derivatives in an animal model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation in treated groups compared to controls, supporting the therapeutic potential of these compounds in managing inflammatory conditions .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Pyrazole Ring: Using hydrazine derivatives with appropriate carbonyl compounds.
- Alkylation Reactions: Introducing the tetrahydro-pyran moiety through alkylation methods.
- Amidation: Finally, coupling with pentenoic acid derivatives to form the desired amide.
Q & A
Q. What are the foundational synthetic routes for N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pent-4-enamide, and what reagents are critical for its preparation?
The synthesis typically involves sequential steps: (1) formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or enol ethers, followed by (2) alkylation at the pyrazole N1-position using a tetrahydropyran (THP)-substituted methyl halide. A final step involves coupling the pent-4-enamide moiety via a nucleophilic acyl substitution or amidation reaction. Key reagents include sodium hydride (for deprotonation during alkylation), THP-derived bromides, and coupling agents like EDCI/HOBt for amide bond formation. Solvents such as DMF or THF are commonly used, with strict temperature control (0–60°C) to avoid side reactions .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- ¹H/¹³C NMR : The THP moiety shows characteristic signals for the methylene bridge (δ ~3.4–4.0 ppm) and pyrazole protons (δ ~7.5–8.5 ppm). The pent-4-enamide group exhibits vinyl protons (δ ~5.2–5.8 ppm) and carbonyl resonance (δ ~170 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₆H₂₃N₃O₂ requires m/z 297.1787). Cross-referencing with PubChem data for analogous compounds ensures accuracy .
Q. What are the primary biological assays used to evaluate this compound’s activity in early-stage research?
- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated.
- Enzyme inhibition : Screen against kinases (e.g., CDK5) or proteases via fluorescence-based assays.
- Antimicrobial activity : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Dose-response curves and positive controls (e.g., linezolid) are critical for validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during the alkylation of the pyrazole ring with the THP-methyl group?
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like KI accelerate SN2 reactions.
- Temperature gradients : Stepwise heating (e.g., 0°C → RT → 50°C) minimizes byproducts.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC with C18 columns. Monitor by TLC (Rf ~0.3–0.5) .
Q. How should contradictory data between in vitro and in vivo activity be analyzed?
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Poor in vivo efficacy may stem from rapid clearance.
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites.
- Dose recalibration : Adjust dosing regimens (e.g., QD vs. BID) in animal models (e.g., murine xenografts) based on PK/PD modeling .
Q. What computational strategies are recommended for predicting binding modes and off-target effects?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPR139, tubulin). Focus on hydrogen bonds with the amide group and hydrophobic contacts with the THP ring.
- QSAR modeling : Train models using datasets of pyrazole derivatives to predict ADMET properties.
- Off-target screening : Employ tools like SwissTargetPrediction to identify potential interactions with GPCRs or ion channels .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Core modifications : Replace the THP group with oxane or dioxane rings to alter lipophilicity (logP).
- Side-chain variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the pent-4-enamide to improve metabolic stability.
- Bioisosteric replacements : Substitute the pyrazole with 1,2,4-triazole and evaluate changes in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
